3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile
Overview
Description
3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile is a complex organic compound with the molecular formula C20H13BrN2O It is characterized by a pyrido[1,2-a]indole core structure substituted with a 4-bromobenzyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]indole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]indole core.
Introduction of the 4-Bromobenzyl Group: The core structure is then reacted with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the 4-bromobenzyl group via nucleophilic substitution.
Addition of the Carbonitrile Group: Finally, the carbonitrile group is introduced through a reaction with cyanogen bromide (BrCN) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile
- 3-[(4-Methylbenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile
- 3-[(4-Fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile
Uniqueness
3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-15-6-4-14(5-7-15)13-24-16-8-9-17-18(12-22)19-3-1-2-10-23(19)20(17)11-16/h1-11H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLPSAQLTPCFTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC=C(C=C4)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170838 | |
Record name | Pyrido[1,2-a]indole-10-carbonitrile, 3-[(4-bromophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338981-96-7 | |
Record name | Pyrido[1,2-a]indole-10-carbonitrile, 3-[(4-bromophenyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338981-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[1,2-a]indole-10-carbonitrile, 3-[(4-bromophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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